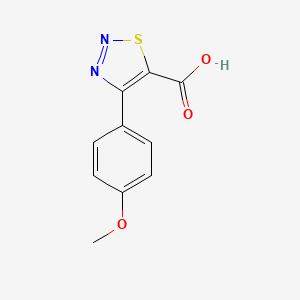

4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid

描述

Historical Context and Development of Thiadiazole Chemistry

The historical development of thiadiazole chemistry traces back to the pioneering work of Emil Fischer, who first synthesized 1,3,4-thiadiazole in 1882, marking the beginning of systematic research into this important class of heterocyclic compounds. This early work established the foundation for understanding the unique structural characteristics and chemical behavior of thiadiazole rings, which contain both sulfur and nitrogen heteroatoms in a five-membered aromatic system. The true nature of the thiadiazole ring system was subsequently demonstrated by Freund and Kuh in 1890, providing crucial insights into the electronic structure and bonding patterns that define these compounds. The advent of sulfur-containing drugs and the later discovery of mesoionic compounds greatly accelerated the rate of progress in thiadiazole research, particularly during the mid-twentieth century when pharmaceutical applications became increasingly apparent.

The development of 1,2,3-thiadiazole chemistry specifically has been marked by several key methodological advances, most notably the Hurd-Mori reaction, which provides a reliable synthetic route for preparing these compounds through the cyclization of hydrazone derivatives with thionyl chloride. This reaction has become one of the most widely used methods for constructing 1,2,3-thiadiazole rings and has enabled the synthesis of numerous derivatives for biological evaluation. The mechanism of the Hurd-Mori reaction involves the formation of an intermediate thiadiazoline-1-oxide, which readily aromatizes to form the final 1,2,3-thiadiazole products through a Pummerer-type rearrangement. Throughout the latter half of the twentieth century, researchers have developed increasingly sophisticated synthetic approaches, including oxidative ring closure methods, multicomponent reactions, and cycloaddition strategies, each contributing to the expanding library of available thiadiazole compounds.

The evolution of thiadiazole chemistry has been closely intertwined with advances in pharmaceutical research, as these compounds have demonstrated remarkable biological activity across numerous therapeutic areas. Early recognition of their antimicrobial properties led to the development of several clinically useful drugs, including acetazolamide, a carbonic anhydrase inhibitor used in treating glaucoma and epilepsy. The continued discovery of novel biological activities associated with thiadiazole derivatives has maintained strong research interest in this field, with recent work focusing on cancer, inflammation, and infectious diseases. Modern synthetic methods have enabled the preparation of increasingly complex thiadiazole derivatives, including compounds like this compound, which incorporate multiple functional groups to optimize pharmacological properties.

Significance in Heterocyclic Chemistry

Thiadiazole compounds occupy a central position in heterocyclic chemistry due to their unique structural characteristics and diverse reactivity patterns that emerge from the presence of both sulfur and nitrogen heteroatoms within a five-membered aromatic ring. The aromatic nature of these compounds derives from their two double bonds and one of the lone pairs of electrons on the sulfur atom, creating a stable π-electron system that confers remarkable chemical stability under various reaction conditions. This aromatic character, combined with the electron-withdrawing effect of the nitrogen atoms, creates an electron-deficient ring system that exhibits distinct reactivity patterns compared to other heterocyclic compounds.

The mesoionic character of thiadiazole rings, characterized by different regions of positive and negative charges, enables these compounds to cross cellular membranes easily and interact strongly with biological targets. This property has made thiadiazoles particularly valuable as pharmacophores in drug design, where the ability to penetrate biological barriers while maintaining specific target interactions is crucial for therapeutic efficacy. The presence of the sulfur atom contributes high lipophilicity and improves pharmacokinetic properties, while the nitrogen atoms provide sites for hydrogen bonding and electrostatic interactions with biological macromolecules. These combined features have established thiadiazoles as versatile scaffolds capable of modulating diverse biological pathways.

The electronic properties of thiadiazole rings make them particularly suitable for structure-activity relationship studies, as systematic modification of substituents can predictably alter both chemical and biological properties. In the case of this compound, the electron-donating methoxy group enhances electron density on the aromatic ring through resonance effects, while the carboxylic acid functionality provides opportunities for hydrogen bonding and ionic interactions with biological targets. This combination of electronic effects creates a unique pharmacological profile that distinguishes this compound from other thiadiazole derivatives.

Research has demonstrated that thiadiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antifungal properties. The versatility of these compounds stems from their ability to interact with multiple types of biological targets, including enzymes, receptors, and nucleic acids, through various binding mechanisms. The structural diversity possible within the thiadiazole framework allows for fine-tuning of selectivity and potency, making these compounds attractive starting points for medicinal chemistry optimization campaigns. Contemporary research continues to reveal new applications for thiadiazole derivatives, particularly in areas such as neurodegeneration, metabolic disorders, and antimicrobial resistance.

International Union of Pure and Applied Chemistry Nomenclature and Classification

The systematic nomenclature of thiadiazole compounds follows the Hantzsch-Widman nomenclature system, which provides a standardized approach for naming heterocyclic compounds based on the nature and positions of heteroatoms within the ring structure. According to this system, the name "thiadiazole" indicates a five-membered heterocyclic compound containing one sulfur atom and two nitrogen atoms, with the numerical prefixes indicating the relative positions of these heteroatoms around the ring. Four constitutional isomers are possible for thiadiazole compounds, each differing in the relative positions of the sulfur and nitrogen atoms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.

The specific compound this compound belongs to the 1,2,3-thiadiazole isomer class, where the sulfur atom occupies position 1, and nitrogen atoms are located at positions 2 and 3 of the five-membered ring. The nomenclature includes the locations of each heteroatom, with the first number referring to the sulfur atom position, followed by the positions of the nitrogen atoms. The systematic name reflects the substitution pattern, with the 4-methoxyphenyl group attached at position 4 of the thiadiazole ring and the carboxylic acid functional group at position 5.

Within the broader classification of heterocyclic compounds, thiadiazoles are categorized as azole compounds, representing a sub-family that includes other important heterocycles such as imidazoles, oxazoles, and triazoles. This classification reflects the presence of nitrogen heteroatoms that confer similar chemical properties and reactivity patterns across the azole family. The 1,2,3-thiadiazole isomer represents one of the less extensively studied members of the thiadiazole family compared to the more common 1,3,4-thiadiazole isomer, which appears in several clinically used medications. However, recent research has revealed unique properties and synthetic accessibility of 1,2,3-thiadiazoles that make them attractive targets for drug discovery efforts.

The structural classification of this compound can be further refined based on the nature of its substituents. The compound contains an aromatic substituent (4-methoxyphenyl) at the 4-position and a carboxylic acid functional group at the 5-position, placing it within the category of substituted thiadiazole carboxylic acids. This specific substitution pattern creates opportunities for both hydrogen bonding interactions through the carboxylic acid group and hydrophobic interactions through the methoxyphenyl moiety, contributing to its potential biological activity profile. The methoxy group provides additional electronic effects through resonance donation, which can influence both the chemical reactivity and biological properties of the compound.

Research Objectives and Scope

Contemporary research objectives in thiadiazole chemistry encompass multiple interconnected areas, with particular emphasis on developing more efficient synthetic methodologies, understanding structure-activity relationships, and exploring novel therapeutic applications. The field has evolved from purely synthetic studies to encompass comprehensive investigations of biological activity, mechanistic understanding, and pharmaceutical development. Modern research approaches integrate computational modeling, high-throughput screening, and advanced analytical techniques to accelerate the discovery and development of novel thiadiazole derivatives with improved properties.

The scope of current thiadiazole research extends across numerous therapeutic areas, reflecting the remarkable versatility of these heterocyclic scaffolds in modulating diverse biological pathways. Antimicrobial research remains a priority area, particularly in light of increasing antibiotic resistance and the need for novel agents effective against multidrug-resistant pathogens. Cancer research represents another major focus, with thiadiazole derivatives showing promise as antiproliferative agents through various mechanisms, including enzyme inhibition, cell cycle disruption, and apoptosis induction. Neurological applications have gained increased attention, with compounds like acetazolamide demonstrating the potential for thiadiazoles in treating epilepsy, glaucoma, and other neurological conditions.

Synthetic methodology development constitutes a crucial research objective, as more efficient and environmentally friendly synthetic routes are needed to access complex thiadiazole derivatives. Recent advances include the use of heterogeneous catalysts, microwave-assisted methods, ultrasound-assisted synthesis, solvent-free processes, and multicomponent reactions. These methodological improvements enhance the diversity and potential applications of thiadiazole compounds while reducing environmental impact and production costs. Click chemistry approaches and transition-metal-free synthetic methods represent particularly promising directions for future development.

The research scope for compounds like this compound encompasses both fundamental chemical characterization and biological evaluation across multiple assay systems. Structure-activity relationship studies aim to understand how specific substitution patterns influence biological activity, providing guidance for rational drug design efforts. Mechanistic studies investigate the molecular targets and pathways through which thiadiazole derivatives exert their effects, enabling the development of more selective and potent compounds. Pharmaceutical development objectives include optimization of physicochemical properties such as solubility, stability, and bioavailability to enhance therapeutic potential. The integration of computational approaches with experimental studies continues to accelerate progress in understanding and predicting the properties of novel thiadiazole derivatives, supporting the continued expansion of this important class of heterocyclic compounds.

属性

IUPAC Name |

4-(4-methoxyphenyl)thiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c1-15-7-4-2-6(3-5-7)8-9(10(13)14)16-12-11-8/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHQKIIRZUXIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Procedure for Thiadiazole Derivatives

The synthesis of this compound typically involves the reaction of appropriate thiadiazole derivatives with cyclopentyl amines. The general synthetic procedure includes:

- Reagents: Starting materials include 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid and cyclopentyl amines.

- Method: The reaction is carried out under controlled conditions, often using solvent systems like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to facilitate the reaction.

- Characterization: The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Characterization Data

The following data corresponds to the synthesis of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine by conventional method using concentrated sulfuric acid:

- NMR (δ ppm) (DMSO-D6): 7.11 (2H, s), 3.96 (3H, s), 6.87-6.92 (4H, m)

- IR (KBr, cm-1): 3406 (NH stretching), 1525 (C-N stretch), 1053 (C-O stretch)

- MS: (m/z): 209, 208, 207(bp)

Comparative Study of One-Pot Synthetic Methods of 2-amino-1,3,4-thiadiazole

Substituted carboxylic acid is condensed with thiosemicarbazide to form 2-amino-5-substituted 1,3,4-Thiodiazole in various reaction conditions. The study compares the synthesis of 2-amino-1,3,4-Thiodiazole with respect to yield, reaction time, and reaction conditions, and all products are characterized by spectral data and elemental analysis.

Reaction Scheme 1. Selection of appropriate substituted aromatic carboxylic acid for the comparative study of synthesis of 2-amino-1,3,4-thiadiazole by conventional method using ethanol and catalytic conc. Sulfuric acid.

| Comp. | Structure of Product | Molecular Formula | Molecular Weight | Melting point (°C) | Yield of product | IR (KBr) cm-1 | Elemental Analysis Found % |

|---|---|---|---|---|---|---|---|

| 3a | C8H7N3S | 177 | 226-231°C | 77% | 3403,1514, 1057,680 | C= 53.22;H=2.99 ,N=22.90 S=18.01 | |

| 3b | C9H9N3S | 191 | 218-222°C | 81% | 3214,1500, 1180 1054, 693, | C=56.51;H=4.75; N=21.98;S=16.71 | |

| 3c | C8H7N3OS | 193 | 138-142°C | 74% | 3394,3140,1480 1449,1051,704. | C=49.71;H3.63; N=21.74; O=8.214 S=16.58 | |

| 3d | C9H9N3OS | 207 | 192-195°C | 94% | 3406,1525,1402, 1053. | C=52.14;H=4.29 N=20.26;O=7.73 S=15.45 | |

| 3e | C8H6ClN3S | 211 | 229-232°C | 79% | 3340,1520,1050, 678 | C=45.40;H=2.84;N=19.83 S=15.14; Cl=16.74 | |

| 3f | C8H6BrN3S | 256 | 228-231°C | 90% | 3350,1531,1052, 688 | C=37.52;H=2.37;N=16.41 S=12.51; Br=31.19 | |

| 3g | C8H6N4O2S | 222 | 258-261°C | 74% | 3410,1512, 1022,621 | C=43.23;H=2.71;N=25.19 O=14.42;S=14.43 |

化学反应分析

Types of Reactions: 4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents onto the thiadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

Chemistry

The compound is utilized as a building block in synthesizing various derivatives. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable intermediate in organic chemistry .

Research indicates that 4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of thiadiazoles possess significant antimicrobial activity. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains .

- Anticancer Activity : Preliminary investigations suggest that this compound may have anticancer properties by interacting with specific molecular targets involved in cancer progression .

Medicinal Chemistry

Ongoing research focuses on the compound's potential in drug development. Its structure allows for modifications that can enhance pharmacological properties. For example, derivatives of thiadiazoles have been explored for their efficacy against different diseases .

Industrial Applications

In the industrial sector, this compound is employed in developing new materials and chemical processes due to its unique physical and chemical properties. Its application extends to agrochemicals where it functions as an active ingredient with antifungal and antiviral properties .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of several derivatives of thiadiazoles against common pathogens. The results indicated that certain derivatives exhibited strong antibacterial effects with MIC values ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp., significantly outperforming conventional antibiotics like nitrofurantoin .

Case Study 2: Drug Development

Research into the pharmacokinetics of thiadiazole derivatives has revealed insights into their metabolism and stability. Modifications to the methoxy group improved in vitro clearance rates, suggesting pathways for enhancing drug-like properties while maintaining biological activity .

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for organic synthesis | Synthesis of complex molecules |

| Biological | Antimicrobial and anticancer properties | Active against Staphylococcus spp. |

| Medicinal | Drug development potential | Modifications for improved pharmacodynamics |

| Industrial | Material development and agrochemicals | Antifungal agents in agriculture |

作用机制

The mechanism by which 4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

相似化合物的比较

4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Derivatives

Key Differences :

- Substituent : The methyl group at position 4 (C4) in 4-methyl derivatives (e.g., compound 15 in ) is replaced by a 4-methoxyphenyl group in the target compound.

- Experimental lipophilicity values for methyl derivatives range from 1.2–3.8 using reversed-phase TLC .

- Bioactivity : Methyl derivatives exhibit strong antimicrobial activity against Gram-positive bacteria (MIC = 1.95–15.62 µg/mL), with the nitro-substituted compound 15 showing the highest potency . The methoxyphenyl group may modulate activity via steric or electronic effects.

Table 1 : Comparison of Methyl vs. Methoxyphenyl Derivatives

Halogenated Phenyl Derivatives

Example : 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid (discontinued product, ).

- Electronic Effects : Fluorine is electron-withdrawing, reducing electron density on the phenyl ring compared to the electron-donating methoxy group. This may alter binding affinity to microbial targets.

- Bioactivity : Fluorophenyl derivatives are less documented, but halogenation typically enhances metabolic stability. Discontinuation may relate to toxicity or insufficient efficacy .

Thioether-Linked Derivatives

Example : 5-[(4-Methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid ().

- Substituent Position : The sulfanyl group at position 5 contrasts with the carboxylic acid at position 5 in the target compound.

- Molecular Weight : Higher (252.31 g/mol vs. ~251 g/mol) due to the sulfur atom and methylphenyl group.

Triazole and Thiazole Analogs

Triazole Example : 5-Methyl-1-(4-methoxyphenyl)-1,2,3-triazol-4-carboxylic acid ().

- Ring Structure : Triazoles (three nitrogen atoms) vs. thiadiazoles (two nitrogens, one sulfur). Triazoles exhibit stronger hydrogen-bonding capacity but reduced aromaticity.

- Bioactivity : Triazole derivatives are often explored as kinase inhibitors or antifungals, whereas thiadiazoles prioritize antimicrobial applications .

Thiazole Example: 4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid ().

- Substituent Effects : The trifluoromethyl group introduces extreme electronegativity, contrasting with the methoxy group’s electron donation. This may affect target selectivity .

Physicochemical Properties

- Molecular Weight : Estimated at ~251 g/mol, higher than methyl derivatives (143.14 g/mol) due to the methoxyphenyl group .

- Solubility : The carboxylic acid group confers water solubility at physiological pH, but the methoxyphenyl moiety may reduce it compared to polar substituents like nitro .

- Synthesis : Likely involves condensation of 4-methoxyphenylaldehyde with thiadiazole hydrazide precursors under reflux, analogous to methods in .

生物活性

4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a five-membered ring containing sulfur and nitrogen atoms, characteristic of thiadiazole derivatives. Its molecular formula is CHNOS, with a molecular weight of approximately 226.26 g/mol. The presence of a methoxy group enhances its lipophilicity and biological activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi. Studies suggest that it disrupts microbial cell wall synthesis and inhibits vital metabolic pathways.

- Anticancer Properties : Investigations into its anticancer effects reveal that it can induce apoptosis in cancer cells by modulating cell cycle progression and inhibiting specific kinases involved in tumor growth. For instance, it has been noted to inhibit CDK9 activity, leading to reduced cell proliferation in cancer cell lines like MCF-7 and HCT-116 .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

- Receptor Binding : The compound has been shown to bind selectively to adenosine A3 receptors, leading to significant biological responses including modulation of cAMP levels .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammation markers |

Case Study: Anticancer Effects

In a recent study, the compound was evaluated for its anticancer properties on MCF-7 breast cancer cells. Results indicated that treatment with 50 µM of the compound resulted in a significant increase in the G0/G1 phase population while decreasing the S phase population. This suggests that the compound effectively halts cell cycle progression at the G1 checkpoint, leading to reduced proliferation .

常见问题

Q. What are the recommended synthetic routes for 4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid?

Methodological Answer: While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous strategies for structurally related thiadiazoles can be adapted. For example:

- Heterocyclization : Thiosemicarbazides treated with carbon disulfide (CS₂) under basic conditions form thiadiazole cores, as demonstrated for 1,3,4-thiadiazole derivatives .

- Functionalization : Introduce the 4-methoxyphenyl group via Suzuki coupling or nucleophilic substitution at the thiadiazole ring. The carboxylic acid group may be introduced through oxidation of a methyl ester precursor or direct carboxylation .

- Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the thiadiazole ring, methoxyphenyl substituents, and carboxylic acid protons. Aromatic protons typically appear at δ 6.8–7.5 ppm, while the methoxy group resonates near δ 3.8 ppm .

- IR Spectroscopy : Confirm the carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiadiazole ring (C-N/C-S stretches ~1400–1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Elemental Analysis : Validate purity and stoichiometry .

Q. What biological activities have been reported for structurally similar thiadiazole derivatives?

Methodological Answer: Analogous compounds exhibit:

- Antimicrobial Activity : Thiadiazoles with electron-withdrawing groups (e.g., halogens) show inhibition against E. coli and S. aureus .

- Anticancer Potential : Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate demonstrates cytotoxicity via kinase inhibition .

- Anti-inflammatory Effects : Thiadiazole-carboxylic acid derivatives modulate COX-2 activity .

Experimental Design Tip: Screen activity using in vitro assays (e.g., MTT for cytotoxicity) and validate with target-specific studies (e.g., enzyme inhibition assays).

Advanced Research Questions

Q. How can computational methods predict the reactivity of the thiadiazole ring in this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiadiazole ring. The sulfur and nitrogen atoms often exhibit high reactivity .

- Molecular Docking : Predict binding affinities to biological targets (e.g., kinases) by modeling interactions between the carboxylic acid group and active-site residues .

- Solubility Prediction : Use tools like COSMO-RS to estimate solubility in solvents critical for formulation .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization : Control variables such as cell line (e.g., HeLa vs. MCF-7), incubation time, and compound concentration .

- Metabolic Stability Testing : Use hepatic microsomes to assess if discrepancies arise from differential metabolism .

- Structural Analog Comparison : Compare activity of 4-(4-methoxyphenyl) derivatives with 4-phenyl or 4-fluorophenyl analogs to isolate substituent effects .

Q. What are the challenges in optimizing the pharmacokinetic properties of this compound?

Methodological Answer:

- Solubility Enhancement : Derivatize the carboxylic acid as a prodrug (e.g., methyl ester) to improve membrane permeability .

- Metabolic Stability : Introduce fluorination at the methoxyphenyl group to block oxidative metabolism .

- Toxicity Screening : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity and prioritize low-risk derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s antimicrobial efficacy?

Methodological Answer:

- Replicate Studies : Test under identical conditions (pH, temperature, bacterial strain).

- Check Purity : Confirm compound purity via HPLC and elemental analysis to rule out impurities as confounding factors .

- Mechanistic Studies : Use transcriptomics to identify if resistance mechanisms (e.g., efflux pumps) vary between studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。